Kinetic Resolution Selectivity (s) of Unsubstituted BINOL vs. Derivatives: Acylative and Protection-Based Methodologies
In the acylative kinetic resolution of monoacylated BINOLs, unsubstituted BINOL achieved a selectivity factor of s=29 at 0 °C under continuous flow conditions . In contrast, a later Lewis base-catalyzed O-Boc protection method for a range of unprotected BINOLs reported selectivity factors up to s=78, with the highest value achieved for a 7,7′-dimethoxy-substituted BINOL derivative (1b) [1]. This demonstrates that while the parent BINOL provides a robust baseline selectivity (s=29), strategic substitution can significantly amplify resolution efficiency (s up to 78) for specific derivatives, though this enhancement is not universal and depends on the precise substitution pattern and reaction system.
| Evidence Dimension | Selectivity Factor (s) in Kinetic Resolution |
|---|---|
| Target Compound Data | s = 29 |
| Comparator Or Baseline | 7,7′-dimethoxy-substituted BINOL (1b): s up to 78 |
| Quantified Difference | Derivative achieves up to 2.7x higher selectivity factor |
| Conditions | Acylative kinetic resolution in continuous flow at 0 °C (target) vs. Lewis base-catalyzed O-Boc protection in batch (comparator) |
Why This Matters
The choice of BINOL derivative directly dictates the attainable efficiency of enantioenrichment, with specific substitution patterns providing a nearly 3-fold improvement in selectivity factor, which is critical for minimizing waste and maximizing yield in preparative-scale resolutions.
- [1] Xu, Z.; Zhou, H.; Chen, X.; Xu, J. (2026). Kinetic Resolution of Unprotected BINOLs via Lewis Base-Catalyzed O‑Boc Protection. Organic Letters, 28(1), 272–276. View Source
